Nematicidal Activity: 5‑Nonanone Exhibits 5‑Fold Lower Potency than 2‑Nonanone Against Pinewood Nematode
In direct‑contact bioassays against the pinewood nematode Bursaphelenchus xylophilus, 5‑nonanone showed significantly lower nematicidal activity compared to its positional isomer 2‑nonanone. At 1 mg/mL, 5‑nonanone caused only 17.1 ± 0.5 % mortality, whereas 2‑nonanone achieved 92.3 ± 1.2 % mortality [REFS‑1]. This stark difference underscores the importance of carbonyl position for biological function.
| Evidence Dimension | Nematicidal mortality (%) at 1 mg/mL |
|---|---|
| Target Compound Data | 17.1 ± 0.5 % |
| Comparator Or Baseline | 2‑Nonanone: 92.3 ± 1.2 %; 3‑Nonanone: 80.1 ± 0.8 % |
| Quantified Difference | 5.4‑fold lower than 2‑nonanone; 4.7‑fold lower than 3‑nonanone |
| Conditions | Direct‑contact bioassay, 1 mg/mL, Bursaphelenchus xylophilus (pinewood nematode) |
Why This Matters
Researchers developing nematicidal agents should select 5‑nonanone only when low activity is desired (e.g., as a negative control), and should instead procure 2‑nonanone for high‑potency applications.
- [1] Faria, J.M.S.; Pereira, G. Influence of Carbonyl Position in C9 Ketones Against the Phytoparasitic Pinewood Nematode. Chem. Proc. 2025, 18(1), 61. doi:10.3390/ecsoc-29-26710 View Source
